molecular formula C5H10Br2 B1620338 2,3-Dibromopentane CAS No. 5398-25-4

2,3-Dibromopentane

Cat. No.: B1620338
CAS No.: 5398-25-4
M. Wt: 229.94 g/mol
InChI Key: LWBRXRHBXMVUEX-UHFFFAOYSA-N
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Description

2,3-Dibromopentane is an organic compound with the molecular formula C5H10Br2 It is a dihaloalkane, meaning it contains two bromine atoms attached to adjacent carbon atoms in a pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibromopentane can be synthesized through the bromination of pent-2-ene. The reaction involves the addition of bromine (Br2) to the double bond of pent-2-ene, resulting in the formation of this compound. This reaction typically occurs in an inert solvent such as carbon tetrachloride (CCl4) at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of bromine to pent-2-ene in a continuous flow reactor, ensuring efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromopentane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Elimination Reactions: Sodium amide (NaNH2) in liquid ammonia.

    Substitution Reactions: Hydroxide ions (OH-) or alkoxide ions (RO-) in an appropriate solvent.

Major Products:

    Elimination Reactions: Pent-2-yne.

    Substitution Reactions: Corresponding substituted pentanes, depending on the nucleophile used.

Scientific Research Applications

2,3-Dibromopentane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying elimination and substitution reactions.

    Biology and Medicine: While specific applications in biology and medicine are less common, its derivatives may be explored for potential biological activity.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2,3-dibromopentane in chemical reactions involves the breaking of carbon-bromine bonds and the formation of new bonds. In elimination reactions, the strong base abstracts a proton from a carbon atom adjacent to a bromine atom, leading to the formation of a double bond and the elimination of a bromide ion. In substitution reactions, a nucleophile attacks the carbon atom bonded to bromine, displacing the bromide ion and forming a new bond with the nucleophile .

Comparison with Similar Compounds

    2,3-Dibromobutane: Similar to 2,3-dibromopentane but with a shorter carbon chain.

    2,3-Dichloropentane: Similar structure but with chlorine atoms instead of bromine.

    2,3-Diiodopentane: Similar structure but with iodine atoms instead of bromine.

Uniqueness: this compound is unique due to its specific reactivity patterns and the presence of bromine atoms, which influence its chemical behavior. The size and electronegativity of bromine atoms make this compound more reactive in certain types of reactions compared to its chloro or iodo counterparts .

Properties

IUPAC Name

2,3-dibromopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Br2/c1-3-5(7)4(2)6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBRXRHBXMVUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871127
Record name 2,3-Dibromopentane
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Molecular Weight

229.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5398-25-4, 22415-74-3
Record name 2,3-Dibromopentane
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Record name 2,3-Dibromopentane
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Record name erythro-2,3-Dibromopentane
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Record name 2,3-Dibromopentane
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Record name 2,3-Dibromopentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2,3-dibromopentane used as a probe in reductive dehalogenation studies?

A1: this compound exists as stereoisomers - specifically, meso and D,L forms. When undergoing reductive dehalogenation, these isomers yield distinct products. The meso isomer primarily forms trans-2-pentene, while the D,L isomer yields predominantly cis-2-pentene [, ]. This stereospecificity makes this compound a valuable probe for discerning one-electron versus two-electron transfer mechanisms in reductive dehalogenation reactions.

Q2: What do the findings with this compound suggest about the formation of free radicals during reductive dehalogenation by metals?

A3: The high stereospecificity observed in the reduction of this compound by zero-valent metals suggests that the reaction might not involve the formation of free radicals that persist long enough to engage in radical-radical coupling or hydrogen-atom abstraction []. While products seemingly indicative of free radical coupling have been observed, these are more likely to arise from organometallic intermediates, potentially bound to the metal surface [].

Q3: Beyond reductive dehalogenation, has this compound been used in other research contexts?

A4: Yes, the threo isomer of this compound-1,5-diol, a derivative of this compound, has been utilized in synthetic organic chemistry []. For instance, it was used in the synthesis of (±)-1 -(2,3-dihydro[1,4]benzodioxin-2-yl)propane-1,3-diol, correcting a previous misidentification of the reaction product [].

Q4: What are the implications of the research using this compound for environmental remediation?

A5: Understanding the mechanisms of reductive dehalogenation, particularly with zero-valent metals, is crucial for optimizing remediation strategies for groundwater contaminated with halogenated organic compounds []. The insights gained from using this compound as a probe can help researchers and engineers develop more effective and efficient methods for removing these contaminants from the environment.

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